N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide
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Overview
Description
N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide is a chemical compound characterized by its unique structure, which includes a benzohydrazide moiety and a trifluoromethyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethylating agents (e.g., trifluoromethyl iodide) under controlled conditions.
Coupling of the Benzoyl Group: The benzoyl group is coupled to the oxadiazole ring using coupling reagents like carbodiimides or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Amines, alcohols, and strong bases.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and alcohols.
Reduction: Alcohols, amines, and hydrocarbons.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: It has shown promise in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the production of advanced materials and in the development of new chemical processes.
Mechanism of Action
The mechanism by which N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to target proteins, while the benzohydrazide moiety facilitates its incorporation into biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide is unique due to its trifluoromethyl group and oxadiazole ring, which contribute to its distinct chemical properties and biological activity. Similar compounds include:
4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzoyl]benzohydrazide: This compound shares the trifluoromethyl group but lacks the oxadiazole ring.
N'-[4-(1,2,4-oxadiazol-3-yl)benzoyl]benzohydrazide: This compound has the oxadiazole ring but lacks the trifluoromethyl group.
Properties
IUPAC Name |
N'-benzoyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4O3/c18-17(19,20)16-21-13(24-27-16)10-6-8-12(9-7-10)15(26)23-22-14(25)11-4-2-1-3-5-11/h1-9H,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYGDGUFOZFFEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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